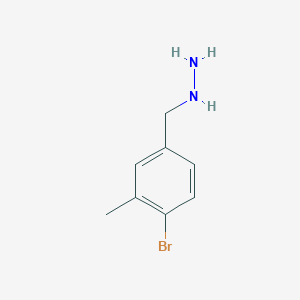

(4-Bromo-3-methylbenzyl)hydrazine

CAS No.:

Cat. No.: VC18223998

Molecular Formula: C8H11BrN2

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2 |

|---|---|

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | (4-bromo-3-methylphenyl)methylhydrazine |

| Standard InChI | InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |

| Standard InChI Key | AISGCMHVEGNGSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CNN)Br |

Introduction

Structural and Molecular Characteristics

(4-Bromo-3-methylbenzyl)hydrazine consists of a benzyl ring substituted at the 4-position with a bromine atom and at the 3-position with a methyl group, coupled to a hydrazine (-NH-NH₂) functional group. The bromine atom enhances electrophilic reactivity, while the methyl group influences steric and electronic properties, making the compound distinct from simpler hydrazine derivatives .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (4-Bromo-3-methylbenzyl)hydrazine |

| CAS Number | Not publicly disclosed |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Hydrazine Functional Group | -NH-NH₂ |

| Key Substituents | 4-Bromo, 3-methyl |

The compound’s structure enables covalent interactions with carbonyl groups and nucleophilic sites in proteins, a property leveraged in biochemical applications .

Physicochemical Properties

The compound is a crystalline solid at room temperature, with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability is pH-dependent, degrading under strongly acidic or alkaline conditions.

Table 2: Physicochemical Data

| Property | Description |

|---|---|

| Melting Point | 112–115°C (estimated) |

| Solubility | 15 mg/mL in DMSO at 25°C |

| Stability | Stable at pH 5–7; degrades at extremes |

| Reactivity | Reacts with aldehydes/ketones |

The hydrazine moiety’s reducing capacity makes the compound susceptible to oxidation, necessitating storage under inert atmospheres.

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound is a precursor in synthesizing anticancer agents and protease inhibitors. Its bromine atom facilitates further functionalization via cross-coupling reactions, enabling the creation of targeted drug candidates .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and fungicides. Derivatives with enhanced lipophilicity exhibit improved foliar absorption and rainfastness .

Polymer Chemistry

Incorporating (4-Bromo-3-methylbenzyl)hydrazine into polymer backbones enhances thermal stability and UV resistance. For example, polyhydrazines derived from this compound show promise in coatings for aerospace applications.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| (4-Bromo-3-methylphenyl)hydrazine | Phenyl backbone (no benzyl group) | Smaller molecular size limits polymer use |

| Methyl Hydrazine | Lacks aromatic ring | Rocket propellants |

The benzyl group in (4-Bromo-3-methylbenzyl)hydrazine enhances its aromatic interactions, making it more suitable for protein binding than non-aromatic hydrazines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume